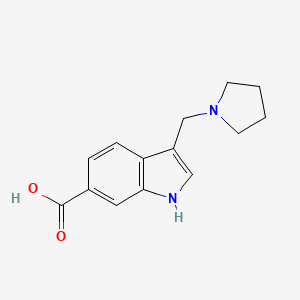![molecular formula C10H11NO B3080032 2,2-dimethyl-2H-pyrano[3,2-c]pyridine CAS No. 108031-09-0](/img/structure/B3080032.png)
2,2-dimethyl-2H-pyrano[3,2-c]pyridine
概要
説明
2,2-Dimethyl-2H-pyrano[3,2-c]pyridine is a heterocyclic compound that features a fused pyran and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-2H-pyrano[3,2-c]pyridine typically involves multicomponent reactions that integrate green chemistry principles. One common method includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile under microwave or solar energy in aqueous ethanol with a catalytic amount of potassium carbonate . This method is efficient and environmentally friendly, yielding high product quantities in a short time.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multicomponent reactions are likely employed to ensure sustainable and cost-effective production. Techniques such as microwave-assisted synthesis and the use of benign catalysts are favored to minimize environmental impact .
化学反応の分析
Types of Reactions
2,2-Dimethyl-2H-pyrano[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,2-c]pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
2,2-Dimethyl-2H-pyrano[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
作用機序
The mechanism by which 2,2-dimethyl-2H-pyrano[3,2-c]pyridine exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit specific enzymes or interact with cellular receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .
類似化合物との比較
Similar Compounds
Pyrano[2,3-b]pyridine: Another heterocyclic compound with a fused pyran and pyridine ring system.
Pyrano[3,2-c]quinoline: Similar in structure but with a quinoline ring instead of a pyridine ring.
2H-Chromenes: These compounds have a fused pyran ring and are known for their stability and biological activities.
Uniqueness
2,2-Dimethyl-2H-pyrano[3,2-c]pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2,2-dimethylpyrano[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)5-3-8-7-11-6-4-9(8)12-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPXYSAYXMXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)
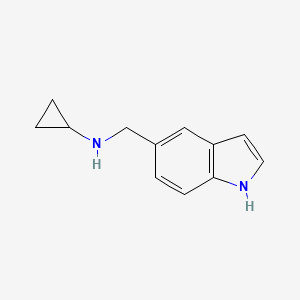
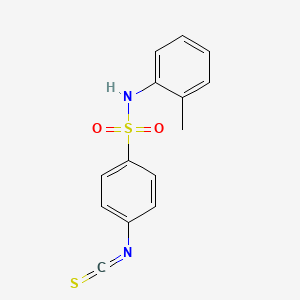

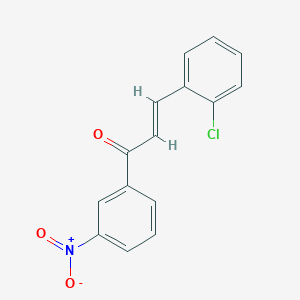
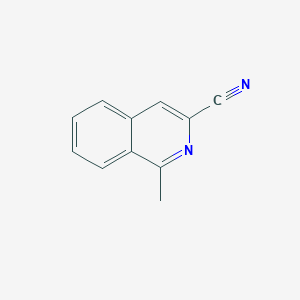
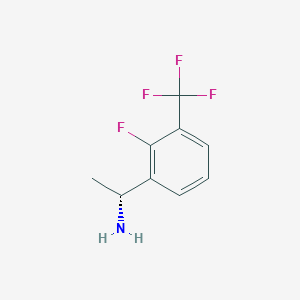
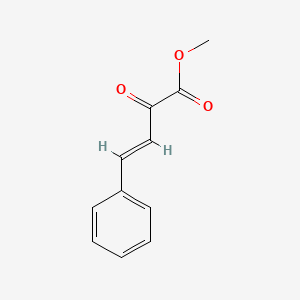
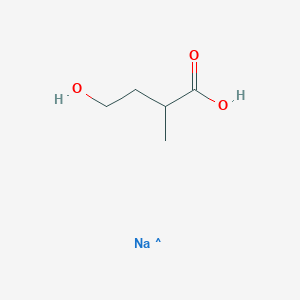

![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine hydrochloride](/img/structure/B3080034.png)

